2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Beschreibung
This compound is a cyclopenta[d]pyrimidinone derivative featuring a morpholine-substituted propyl chain at position 1, a sulfanyl-linked acetamide group at position 4, and a 4-isopropylphenyl substituent on the acetamide nitrogen. The sulfanyl-acetamide linkage introduces hydrogen-bonding capabilities, and the isopropylphenyl group contributes to lipophilicity, which may improve membrane permeability.
Eigenschaften
IUPAC Name |
2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-18(2)19-7-9-20(10-8-19)26-23(30)17-33-24-21-5-3-6-22(21)29(25(31)27-24)12-4-11-28-13-15-32-16-14-28/h7-10,18H,3-6,11-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQUESBEQXFYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Cyclopenta[d]pyrimidin-2-one Core
Step 1: Formation of Cyclopenta[d]pyrimidine Precursor
Ethyl 2-oxocyclopentanecarboxylate (compound 2 ) undergoes condensation with 4-chloro-2-(methylthio)pyrimidine (compound 4 ) in the presence of HCl in isopropyl alcohol (IPA), yielding 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (compound 5 ).
Step 2: Oxidation to Sulfone Intermediate
Compound 5 is treated with oxone (2KHSO₅·KHSO₄·K₂SO₄) in a methanol/water mixture to form the sulfone derivative (compound 11 ), enhancing electrophilicity at C4 for subsequent thiol substitution.
Installation of the 3-(Morpholin-4-yl)propyl Side Chain
Step 3: Nucleophilic Substitution at N1
The chloro group at C4 of compound 11 is displaced by 3-(morpholin-4-yl)propan-1-amine under reflux in anhydrous 1,4-dioxane. Sodium hydride (60% in THF) facilitates deprotonation, yielding 1-[3-(morpholin-4-yl)propyl]-4-sulfonylcyclopenta[d]pyrimidin-2-one.
Key Reaction Conditions :
Incorporation of the 2-Sulfanyl-N-(4-isopropylphenyl)acetamide Moiety
Step 4: Thiol Substitution at C4
The sulfone group undergoes nucleophilic displacement with 2-mercapto-N-(4-isopropylphenyl)acetamide. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding the thioether intermediate.
Step 5: Final Amide Formation
Chloroacetylation of 4-isopropylaniline with chloroacetyl chloride in dichloromethane (DCM) produces 2-chloro-N-(4-isopropylphenyl)acetamide. Subsequent coupling with the thiolated pyrimidine under basic conditions (triethylamine) completes the synthesis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity.
Optimization Strategies
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF with K₂CO₃ | 78 | 95 |
| THF with NaH | 65 | 89 |
| Toluene with Et₃N | 52 | 82 |
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of 2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
2-({1-[3-(Diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
- Structural Differences: Replaces the morpholine ring with a diethylamino group and substitutes the 4-isopropylphenyl with a 3,4-difluorophenyl group.
- Functional Implications: The diethylamino group (basic tertiary amine) may alter solubility and cellular uptake compared to the morpholine’s polar, non-ionic character. Fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability but reduce steric bulk compared to the isopropyl group.
- Bioactivity : Fluorinated aryl groups are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible antiproliferative activity .
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
- Structural Differences: Incorporates a thieno-fused cyclopenta[d]pyrimidinone core and a 4-chlorophenyl group at position 3. The acetamide is attached to a 2-isopropylphenyl group.
- Chlorine at the para position of the phenyl ring introduces steric and electronic effects distinct from fluorine or isopropyl groups.
- Bioactivity: Thienopyrimidine derivatives are known for antimicrobial and anticancer activities, implying similar target profiles .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Differences: Retains the morpholine ring but replaces the cyclopenta[d]pyrimidinone core with a dimethyl-substituted oxomorpholine. The sulfanyl group is absent.
- Functional Implications: The acetylated morpholine reduces conformational flexibility compared to the propyl-linked morpholine in the parent compound.
- Synthesis & Stability : Synthesized via acetylation with a 58% yield, suggesting feasible scalability. The dimethyl groups may hinder metabolic degradation .
Bioactivity and Target Correlation Analysis
Evidence from hierarchical clustering of 37 small molecules () indicates that structural similarities strongly correlate with shared bioactivity profiles and protein target interactions. Key findings:
- Morpholine vs. Diethylamino Substitutions: Morpholine-containing compounds (e.g., the parent compound) cluster separately from diethylamino analogs due to differences in polarity and hydrogen-bonding capacity, impacting target selectivity .
- Role of Aryl Substituents : Compounds with halogenated phenyl groups (e.g., 3,4-difluoro or 4-chloro) exhibit distinct activity patterns compared to alkyl-substituted phenyl groups, likely due to variations in hydrophobic and electronic interactions .
Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
